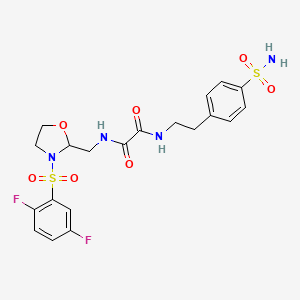

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[[3-(2,5-difluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N-[2-(4-sulfamoylphenyl)ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22F2N4O7S2/c21-14-3-6-16(22)17(11-14)35(31,32)26-9-10-33-18(26)12-25-20(28)19(27)24-8-7-13-1-4-15(5-2-13)34(23,29)30/h1-6,11,18H,7-10,12H2,(H,24,27)(H,25,28)(H2,23,29,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIRGMGMEYHEPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(N1S(=O)(=O)C2=C(C=CC(=C2)F)F)CNC(=O)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22F2N4O7S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes:

Formation of Oxazolidin Intermediate: Reacting 2,5-difluorobenzene sulfonyl chloride with an appropriate oxazolidinone under basic conditions.

Coupling Reaction: The oxazolidin intermediate is then coupled with an oxalamide derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Final Assembly: The resulting product is further reacted with 4-sulfamoylphenethylamine to yield the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl and oxazolidin moieties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic conditions.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide involves its interaction with specific molecular targets. These may include:

Enzyme Inhibition: The compound may bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Oxalamide Derivatives with Aromatic Substituents

Key analogs from (compounds 16 , 17 , and 18 ) share the oxalamide backbone but differ in substituents:

Key Observations :

- The target compound’s 2,5-difluorophenylsulfonyl group distinguishes it from analogs with simpler halogenated (e.g., 2-fluorophenyl in 18) or non-sulfonated aryl groups. Fluorine atoms improve lipophilicity and resistance to oxidative metabolism .

Sulfonamide-Containing Pesticides ()

Several agrochemicals in –5 share sulfonamide or oxazolidine motifs but differ in biological targets:

Key Observations :

- The target compound’s oxalamide linkage contrasts with the acetamide (oxadixyl) or triazolopyrimidine (flumetsulam) cores in pesticides, suggesting divergent mechanisms of action.

- Unlike tolylfluanid’s dichloro-fluoro methane scaffold, the target compound’s difluorophenylsulfonyl group may offer improved selectivity for non-pesticidal targets (e.g., enzymes in human biochemistry) .

Sulfonyl-Oxazolidine Hybrids ()

and describe compounds with sulfonyl-oxazolidine or sulfonamide-thiazole hybrids:

Research Findings and Implications

- Structural Advantages : The dual sulfonyl groups in the target compound may enable dual-target inhibition (e.g., carbonic anhydrase and cytochrome P450 isoforms), a hypothesis supported by the activity of flumetsulam and oxadixyl in agrochemical contexts .

- Synthetic Challenges : Lower yields in oxalamide derivatives (e.g., 23% for 16 ) suggest that the target compound’s synthesis may require optimized coupling conditions to avoid dimerization or side reactions.

- Potential Applications: While pesticidal sulfonamides (–5) target fungi or weeds, the target compound’s fluorinated aryl and sulfamoyl groups align more closely with human therapeutic agents, such as kinase or protease inhibitors .

Data Tables

Table 1: Comparative Analysis of Key Structural Features

Biological Activity

N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry, particularly due to its unique structural features and biological activity. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C20H22F2N4O7S2, with a molecular weight of 532.53 g/mol. The compound contains an oxazolidine ring, a sulfonyl group, and an oxalamide moiety, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : this compound may inhibit enzymes by binding to their active sites. This prevents substrate binding and subsequent catalytic activity, which is crucial in various metabolic pathways.

- Receptor Modulation : The compound can interact with cellular receptors, altering signal transduction pathways. This modulation can lead to changes in cellular responses that are beneficial in therapeutic contexts.

Antimicrobial Properties

Research indicates that compounds containing oxazolidine structures often exhibit antimicrobial properties, particularly against gram-positive bacteria. The presence of the difluorophenyl group may enhance lipophilicity and improve interaction with bacterial membranes, making it a candidate for further pharmacological evaluation.

Anticancer Potential

Studies have explored the potential of this compound in cancer therapy. It may act as an inhibitor of specific cancer-related enzymes or pathways, providing a basis for its use in treating various malignancies.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

- Antimicrobial Activity : A study assessed the antimicrobial efficacy of various oxazolidinone derivatives, including this compound. Results indicated significant inhibition against Staphylococcus aureus and other gram-positive bacteria.

- Enzyme Inhibition Studies : Research demonstrated that the compound effectively inhibited dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in bacteria and cancer cells. This inhibition was linked to the structural features of the oxazolidine ring and sulfonamide group.

- Cell Viability Assays : In vitro studies using cell lines showed that treatment with this compound resulted in reduced cell viability in cancer cells compared to control groups. The mechanism was attributed to apoptosis induction via mitochondrial pathways.

Comparative Analysis

| Compound | Molecular Formula | Biological Activity | Notable Findings |

|---|---|---|---|

| This compound | C20H22F2N4O7S2 | Antimicrobial, Anticancer | Effective against gram-positive bacteria; inhibits DHFR |

| Similar Oxazolidinones | Varies | Antimicrobial | Commonly show similar enzyme inhibition profiles |

Q & A

Q. What are the recommended synthetic routes for synthesizing N1-((3-((2,5-difluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(4-sulfamoylphenethyl)oxalamide, and how can purity be optimized?

- Methodological Answer : The synthesis typically involves multi-step reactions:

Oxazolidine Ring Formation : React 2,5-difluorophenyl sulfonyl chloride with an oxazolidine precursor (e.g., 2-aminomethyl oxazolidine) under basic conditions (e.g., triethylamine in THF) to form the sulfonyl-oxazolidine intermediate .

Oxalamide Coupling : Use oxalyl chloride or EDCI/HOBt coupling agents to link the sulfonyl-oxazolidine intermediate to 4-sulfamoylphenethylamine. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to achieve >95% purity .

- Key Optimization : Monitor reaction progress via TLC and adjust solvent polarity (e.g., dichloromethane for sulfonylation, DMF for amide coupling) to minimize side products .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H NMR (DMSO-d6) detects aromatic protons (δ 7.2–7.8 ppm for difluorophenyl), sulfonamide NH (~δ 10.2 ppm), and oxazolidine methylene (δ 3.5–4.0 ppm). 13C NMR confirms carbonyl carbons (~δ 165–170 ppm) .

- Mass Spectrometry (MS) : High-resolution ESI-MS validates the molecular ion peak (expected m/z ~550–560 for C22H21F2N3O6S2) .

- X-ray Crystallography : Optional for absolute stereochemistry determination, requiring slow evaporation from ethanol to grow single crystals .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

- Methodological Answer :

- Enzyme Inhibition : Screen against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (e.g., ADP-Glo™) at 1–100 μM concentrations. The sulfonyl and oxalamide groups may chelate ATP-binding sites .

- Cytotoxicity : Test in cancer cell lines (e.g., MCF-7, A549) via MTT assay, with IC50 calculations. Include controls for sulfamoyl group-mediated off-target effects .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Methodological Answer :

- Core Modifications :

- Replace 2,5-difluorophenyl with 4-fluorophenyl to assess fluorine positional effects on target binding .

- Substitute the oxazolidine ring with a morpholine or piperazine moiety to evaluate conformational flexibility .

- Functional Group Variations :

- Replace sulfamoyl with methylsulfonyl to probe hydrogen-bonding requirements .

- Analytical Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to EGFR (PDB: 1M17) and correlate with experimental IC50 values .

Q. What mechanisms underlie its potential enzyme inhibition, and how can contradictory data be resolved?

- Methodological Answer :

- Mechanistic Hypotheses :

- Competitive Inhibition : Pre-incubate the compound with ATP in kinase assays; reduced activity suggests ATP-site competition .

- Allosteric Modulation : Use surface plasmon resonance (SPR) to measure binding kinetics in the absence/presence of ATP .

- Resolving Contradictions : If IC50 values vary across assays (e.g., fluorescence vs. radiometric), validate via orthogonal methods (e.g., thermal shift assay) to confirm target engagement .

Q. What strategies are effective for improving its pharmacokinetic properties in preclinical models?

- Methodological Answer :

- Solubility Enhancement : Co-crystallize with cyclodextrins or formulate as a nanosuspension (particle size <200 nm) .

- Metabolic Stability : Incubate with liver microsomes (human/rodent) and monitor via LC-MS/MS. Introduce methyl groups to block CYP450 oxidation sites .

- In Vivo Testing : Administer IV/PO in rodent models (10 mg/kg) and measure plasma half-life. Adjust logP (<3) via substituent modifications to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.